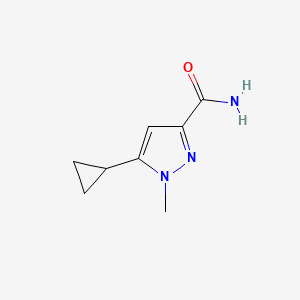
3'-(Bromomethyl)-2-chloro-1,1'-biphenyl
Descripción general
Descripción
3-(Bromomethyl)-2-chloro-1,1'-biphenyl (3-BMCB) is an organochlorine compound that is widely used in scientific research due to its unique properties. 3-BMCB is a synthetic compound that has a wide range of applications in scientific research, ranging from its use as a biomarker to its use in the synthesis of new materials.
Aplicaciones Científicas De Investigación
Conformational Analysis
A study by Zuaretz, Golan, and Biali (1991) explored the conformational behavior of Decakis(bromomethyl)biphenyl, a compound closely related to 3'-(Bromomethyl)-2-chloro-1,1'-biphenyl. Their research focused on the mutual steric interactions between arms of different moieties, which are critical for understanding the molecular behavior of such compounds (Zuaretz, Golan, & Biali, 1991).
Optical Properties in Polymers
Li, Vamvounis, and Holdcroft (2002) investigated the effects of various functional groups, including bromo and chloro groups, on the optical properties of poly(thiophene)s. Their work is pertinent to understanding how substituents like those in 3'-(Bromomethyl)-2-chloro-1,1'-biphenyl can influence the optical behavior of polymer materials (Li, Vamvounis, & Holdcroft, 2002).
Molecular Structure Analysis
Kant, Kohli, Chhajer, Malathi, and Mohan (2010) conducted an X-ray structure analysis of 3-bromomethyl-2-chloro-quinoline, which shares structural similarities with 3'-(Bromomethyl)-2-chloro-1,1'-biphenyl. This research contributes to the understanding of molecular configurations and interactions in such compounds (Kant et al., 2010).
Synthesis Processes
Zhang, Cheng, Hu, and Xu (2019) described an efficient synthesis process for 3-(Chloromethyl)-2-methyl-1,1′-biphenyl, which is a key intermediate for certain insecticides. The process is relevant for understanding the synthesis pathways of related compounds like 3'-(Bromomethyl)-2-chloro-1,1'-biphenyl (Zhang, Cheng, Hu, & Xu, 2019).
Bis-N-heterocyclic Carbenes
Guchhait, Ghosh, Sureshbabu, Ramkumar, and Sankararaman (2014) researched C2-symmetric bis-N-heterocyclic carbenes with a biphenyl backbone, providing insight into the chemical behavior and potential applications of biphenyl derivatives in catalysis and organic synthesis (Guchhait et al., 2014).
Propiedades
IUPAC Name |
1-(bromomethyl)-3-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWMFENUWFVBMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50835581 | |
| Record name | 3'-(Bromomethyl)-2-chloro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50835581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(Bromomethyl)-2-chloro-1,1'-biphenyl | |
CAS RN |
83169-85-1 | |
| Record name | 3'-(Bromomethyl)-2-chloro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50835581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid hydrochloride](/img/structure/B1456531.png)





